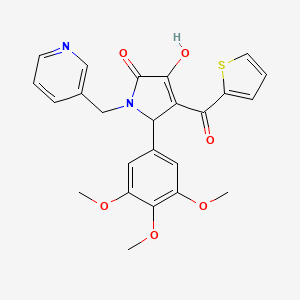![molecular formula C15H13N3O5 B3987334 N-[1-[(methylamino)carbonyl]-2-(4-nitrophenyl)vinyl]-2-furamide](/img/structure/B3987334.png)
N-[1-[(methylamino)carbonyl]-2-(4-nitrophenyl)vinyl]-2-furamide
Vue d'ensemble
Description
N-[1-[(methylamino)carbonyl]-2-(4-nitrophenyl)vinyl]-2-furamide, also known as MAFP, is a chemical compound that is widely used in scientific research. It is a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body. MAFP has been extensively studied for its role in modulating the endocannabinoid system, which is involved in a wide range of physiological processes, including pain, inflammation, mood, and appetite.
Mécanisme D'action
N-[1-[(methylamino)carbonyl]-2-(4-nitrophenyl)vinyl]-2-furamide works by binding to the active site of FAAH, a serine hydrolase enzyme that breaks down endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). By inhibiting FAAH activity, this compound increases the levels of these endocannabinoids, leading to increased cannabinoid receptor signaling and modulation of various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely mediated by its inhibition of FAAH activity and subsequent modulation of the endocannabinoid system. Studies have shown that this compound can reduce pain and inflammation in animal models, and can also modulate anxiety and depression-like behaviors. Additionally, this compound has been shown to have neuroprotective effects, including the ability to protect against ischemic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[1-[(methylamino)carbonyl]-2-(4-nitrophenyl)vinyl]-2-furamide in lab experiments is its potency and specificity as a FAAH inhibitor. This compound has been shown to be highly effective at inhibiting FAAH activity, even at low concentrations. Additionally, this compound has been widely used in both in vitro and in vivo experiments, making it a versatile tool for studying the endocannabinoid system.
One limitation of using this compound is its potential for off-target effects. While this compound is highly specific for FAAH, it may also interact with other enzymes or receptors in the body, leading to unintended effects. Additionally, this compound may have limited utility in studying the effects of endocannabinoids that are not metabolized by FAAH.
Orientations Futures
There are many potential future directions for research on N-[1-[(methylamino)carbonyl]-2-(4-nitrophenyl)vinyl]-2-furamide and its role in the endocannabinoid system. One area of interest is the development of more potent and selective FAAH inhibitors, which could have therapeutic potential for a wide range of conditions. Additionally, further research is needed to fully understand the physiological effects of this compound and its potential for clinical use. Finally, the use of this compound in combination with other compounds, such as nonsteroidal anti-inflammatory drugs (NSAIDs), may have synergistic effects on pain and inflammation.
Applications De Recherche Scientifique
N-[1-[(methylamino)carbonyl]-2-(4-nitrophenyl)vinyl]-2-furamide has been widely used in scientific research to study the endocannabinoid system and its role in various physiological processes. It has been shown to inhibit FAAH activity, leading to an increase in endocannabinoid levels in the body. This increase in endocannabinoid signaling has been implicated in the modulation of pain, inflammation, anxiety, and depression.
Propriétés
IUPAC Name |
N-[(E)-3-(methylamino)-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O5/c1-16-14(19)12(17-15(20)13-3-2-8-23-13)9-10-4-6-11(7-5-10)18(21)22/h2-9H,1H3,(H,16,19)(H,17,20)/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYZLTCFNAHWUMS-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)/C(=C\C1=CC=C(C=C1)[N+](=O)[O-])/NC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(benzyloxy)-1-{3-[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]propanoyl}piperidine](/img/structure/B3987253.png)
![4-{2-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3987258.png)
![4-{2-[2-(4-methoxyphenyl)-2-oxoethoxy]phenyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3987286.png)
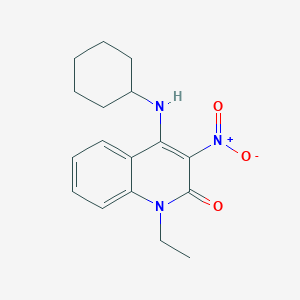
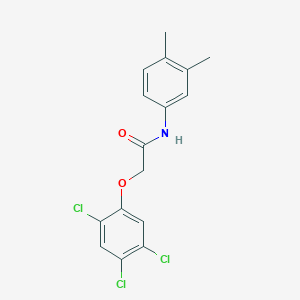
![3-bromo-N-[1-(4-ethoxyphenyl)ethyl]benzamide](/img/structure/B3987304.png)
![N-[2-(4-isopropylphenoxy)-1-methylethyl]-2-furamide](/img/structure/B3987318.png)
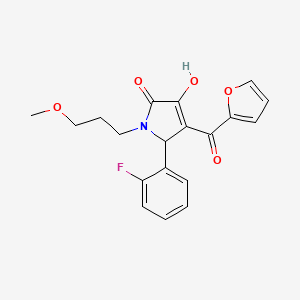
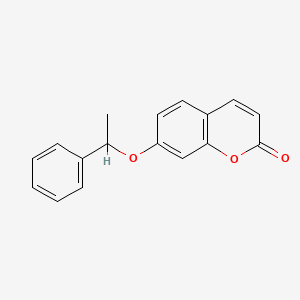
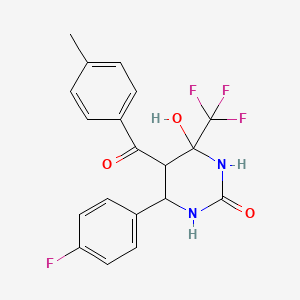
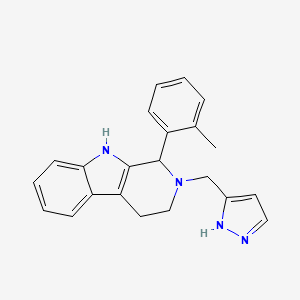
![1-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B3987343.png)
![1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3987347.png)
